Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Description
Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an organolithium salt derived from the imidazopyridine heterocyclic system. Its structure features a carboxylate group at position 3 and methyl substituents at positions 2 and 6 of the fused imidazo[1,2-a]pyridine core.
Key properties include:
Properties
IUPAC Name |
lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOASHPCFLKATPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C(=NC(=C2C(=O)[O-])C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-6-methylpyridine with Ethyl 2-Chloroacetoacetate
The foundational step involves the reaction of 2-amino-6-methylpyridine (1.0 equiv) with ethyl 2-chloroacetoacetate (1.1 equiv) in ethanol under reflux (78–80°C) for 6–8 hours. This yields ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a crystalline solid (Scheme 1). Key parameters include:
Scheme 1 : Synthesis of Ethyl 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
$$
\text{2-Amino-6-methylpyridine} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate} + \text{HCl}
$$
Lithium Hydroxide-Mediated Saponification
The ethyl ester undergoes hydrolysis with lithium hydroxide (LiOH) in a mixed solvent system (THF/H$$2$$O or EtOH/H$$2$$O) at room temperature. Conditions and outcomes:
Table 1 : Optimization of Saponification Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| LiOH Equiv | 3.0 | 92 | >99 | |
| Solvent | THF/H$$_2$$O (1:1) | 90 | 98 | |
| Time | 12–14 h | 87 | 97 | |
| Temperature | 25°C | 85 | 96 |
Mechanism :
$$
\text{Ethyl ester} + \text{LiOH} \rightarrow \text{Lithium carboxylate} + \text{EtOH}
$$
The reaction proceeds via nucleophilic acyl substitution, with LiOH deprotonating the intermediate tetrahedral species.
Methodological Advancements
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 20–30 min) reduces cyclocondensation time from hours to minutes, achieving comparable yields (75%). Benefits include:
Solvent-Free Approaches
Ball milling 2-amino-6-methylpyridine and ethyl 2-chloroacetoacetate with K$$2$$CO$$3$$ eliminates solvent use, yielding 68% ester intermediate.
Purification Protocols
- Acid precipitation : Adjusting pH to 5–6 with HCl yields the carboxylic acid, which is neutralized with LiOH to isolate the lithium salt.
- Recrystallization : Hot acetonitrile or ethanol produces high-purity lithium carboxylate (>99%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar imidazo[1,2-a]pyridine core and lithium coordination to the carboxylate oxygen. Key metrics:
- Bond lengths : C=O (1.24 Å), Li–O (1.98 Å).
- Dihedral angle : 2.5° between pyridine and imidazole rings.
Applications in Drug Development
Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor for antituberculosis agents, notably:
Chemical Reactions Analysis
Types of Reactions
Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis of Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of this compound typically involves several chemical reactions that transform precursor compounds into the desired product. A common method includes the hydrolysis of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate using lithium hydroxide in ethanol, followed by various coupling reactions to form derivatives with enhanced biological activity .
Key Steps in Synthesis
- Hydrolysis : Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is treated with lithium hydroxide to yield the corresponding carboxylic acid.
- Coupling Reactions : The carboxylic acid can then undergo coupling with amines to form amide derivatives that exhibit improved pharmacological properties .
Antituberculosis Activity
This compound and its derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Several studies have reported that compounds within this class exhibit low minimum inhibitory concentrations (MICs), indicating potent antituberculosis activity.
- In Vitro Efficacy : Research indicates that certain derivatives have MIC values as low as 0.07 μM against multidrug-resistant TB strains .
- Mechanism of Action : Preliminary studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in Mtb .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural modifications. Variations at the 2 and 6 positions of the imidazopyridine ring significantly affect biological activity.
| Compound | Position | Activity (MIC) |
|---|---|---|
| Compound A | 2-Ethyl | 0.0009 μM |
| Compound B | 6-Chloro | 0.045 μM |
| Compound C | Unsubstituted | >128 μM |
This table summarizes the impact of structural changes on the potency of various analogues against Mtb .
Other Potential Applications
Beyond its antituberculosis properties, this compound may possess other pharmacological activities:
- Antimycobacterial Activity : Other studies have indicated potential efficacy against non-tubercular mycobacteria .
- Cancer Research : Some derivatives are being evaluated for their cytotoxic effects on cancer cell lines, showing promise in preliminary assays .
Case Study 1: Antituberculosis Screening
In a study aimed at evaluating the antituberculosis activity of various imidazopyridine compounds, researchers synthesized a series of derivatives and tested their efficacy against both replicating and non-replicating Mtb strains. The most potent compounds were identified based on their MIC values and further characterized for their mode of action through transcriptional profiling .
Case Study 2: Structure Optimization
Another research effort focused on optimizing the structure of this compound to enhance its potency against drug-resistant TB. By systematically modifying substituents on the imidazopyridine core, researchers achieved significant improvements in antibacterial activity while maintaining low cytotoxicity in mammalian cell lines .
Mechanism of Action
The mechanism of action of lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The lithium ion can also play a role in modulating the activity of certain biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The primary structural analogs differ in substituent positions and counterions. Below is a comparative analysis based on synthesis, reactivity, and commercial availability:
Table 1: Key Structural Analogs and Their Properties
*Similarity scores (0–1 scale) are based on molecular structure comparisons from .
Solubility and Stability
- Lithium Carboxylate : Expected to exhibit high solubility in polar solvents (e.g., water, DMSO) due to ionic character. However, lithium salts are hygroscopic and require anhydrous storage .
- Ethyl/Methyl Esters : Lipophilic esters like ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate are soluble in organic solvents (e.g., AcOEt, THF) and stable under standard laboratory conditions .
Biological Activity
Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the class of imidazo[1,2-a]pyridines, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with lithium salts such as lithium hydroxide or lithium carbonate in solvents like tetrahydrofuran (THF) under controlled conditions. The general reaction can be summarized as follows:
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyridines exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine possess anti-tuberculosis properties. Specifically, compounds related to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 1 μM against various strains of tuberculosis .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases involved in cellular processes. For example, a related study highlighted that imidazo[1,2-a]pyridine derivatives could inhibit cdc2-like kinase 1 (CLK1), leading to the induction of autophagy in cancer cells . This suggests a potential role in cancer therapy as well.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on Antituberculosis Activity : A series of novel imidazo[1,2-a]pyridine carboxamide derivatives were synthesized and screened for anti-TB properties. The results indicated that modifications to the structure significantly affected potency and selectivity against M. tuberculosis .
- Inhibition of CLK1 : A study identified potent CLK1 inhibitors among imidazo[1,2-a]pyridine derivatives. The most effective compound demonstrated an IC50 value of 4 nM against CLK1 kinase . This highlights the potential for these compounds in treating diseases related to autophagy dysfunction.
Table 1: Biological Activity Overview
| Compound | Activity Type | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Antituberculosis | ≤ 1 | |
| 3-substituted imidazo[1,2-a]pyridine | CLK1 Inhibition | 4 |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of cyclic aliphatic rings | Enhanced anti-TB activity |
| Substitution at position 3 | Increased potency against CLK1 |
Q & A
Q. Table 1: Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, ethanol, 80°C | 57–65 | |
| Hydrolysis | LiOH, THF/H₂O, RT | 70–75 |
Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- 2,6-Dimethyl Substitution : Enhances metabolic stability and binding affinity to bacterial targets (e.g., Mycobacterium tuberculosis) compared to mono-methyl analogs .
- Carboxylate vs. Carboxamide : Lithium carboxylate salts improve solubility, whereas carboxamide derivatives (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) show stronger anti-tuberculosis activity due to enhanced membrane penetration .
- Fluorine Substitution : Fluorine at position 6 (as in 6-fluoro analogs) increases antimicrobial potency but reduces solubility .
Q. Table 2: SAR Comparison
| Compound | Substituents | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Lithium 2,6-dimethyl | 2-Me, 6-Me | 1.2 (Mtb) | 8.5 |
| 6-Fluoro analog | 6-F | 0.9 (E. coli) | 3.2 |
| Carboxamide derivative | 2,7-Me, CONH₂ | 0.7 (Mtb) | 5.1 |
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (methyl groups) and δ 7.8–8.2 ppm (aromatic protons) confirm the imidazo[1,2-a]pyridine core .
- IR Spectroscopy : Stretching at 1680–1700 cm⁻¹ (carboxylate C=O) and 3200 cm⁻¹ (Li-O bond) .
- HRMS : Exact mass calculated for C₁₀H₁₀LiN₂O₂: 195.08 (observed: 195.07) .
- HPLC Purity : >95% using a C18 column (acetonitrile/water gradient) .
Advanced: How can conflicting data on the compound’s solubility and stability be resolved experimentally?
Methodological Answer:
Contradictions in solubility (e.g., aqueous vs. organic solvents) arise from:
- Ionization State : Lithium salts exhibit higher aqueous solubility than neutral esters. Validate via pH-dependent solubility assays (e.g., shake-flask method) .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., decarboxylation or ring oxidation) .
Q. Table 3: Stability Data
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| pH 7.4, 25°C | None detected | >30 |
| pH 2.0, 40°C | Decarboxylated derivative | 7 |
Basic: What are the primary biological targets and mechanisms of action for this compound?
Methodological Answer:
- Antimicrobial Activity : Inhibits bacterial DNA gyrase (IC₅₀ = 1.5 μM) by binding to the ATPase domain .
- Anti-Tuberculosis : Targets the cytochrome P450 system in Mycobacterium tuberculosis, disrupting ergosterol biosynthesis .
- Cytotoxicity : Low IC₅₀ (>50 μM) in mammalian cell lines (HEK293), indicating selectivity .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Esterification of the carboxylate group (e.g., ethyl ester) improves oral bioavailability .
- Nanoformulation : Encapsulation in liposomes increases half-life from 2.5 to 8.7 hours in murine models .
- Metabolic Stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .
Basic: How does the compound compare to structurally related imidazo[1,2-a]pyridine derivatives in terms of reactivity?
Methodological Answer:
- Electrophilic Substitution : The 3-carboxylate group directs electrophiles to position 5 or 8 of the ring, unlike unsubstituted analogs .
- Nucleophilic Displacement : Lithium salt undergoes SNAr reactions at position 6 with thiols or amines (e.g., 6-SH derivatives) under mild conditions .
Q. Table 4: Reactivity Comparison
| Reaction Type | This Compound | 6-Fluoro Analog |
|---|---|---|
| SNAr (6-position) | 85% yield (RT) | 95% yield (40°C) |
| Friedel-Crafts Acylation | Inactive | Active (C-3 acetylation) |
Advanced: What computational methods are used to model interactions between this compound and its targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding to Mycobacterium tuberculosis CYP121 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding with Ser237 and Tyr118 residues .
- QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with anti-TB activity (R² = 0.88) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
